molecular formula C10H14N2O4 B132115 Porphobilinogen CAS No. 487-90-1

Porphobilinogen

Cat. No. B132115
CAS RN: 487-90-1
M. Wt: 226.23 g/mol
InChI Key: QSHWIQZFGQKFMA-UHFFFAOYSA-N
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Description

Porphobilinogen (PBG) is a monopyrrole precursor to all biological tetrapyrroles, which include hemes, chlorophylls, and vitamin B12. The biosynthesis of PBG involves the asymmetric condensation of two molecules of 5-aminolevulinic acid (ALA), a process catalyzed by the enzyme porphobilinogen synthase (PBGS) . This reaction is the first common step in the biosynthesis of the tetrapyrroles and is of significant interest due to PBGS being a primary target for the environmental toxin lead .

Synthesis Analysis

The synthesis of PBG has been approached through various methods. One novel method involves a tandem Johnson ortho ester Claisen rearrangement followed by intramolecular Diels-Alder cyclization, and a unique ozonide cleavage/oxidation reaction to produce PBG lactam methyl ester, which upon hydrolysis yields PBG . Another approach utilizes the crossed Mukayiama aldol reaction to create the central carbon-carbon bond between two protected forms of ALA, leading to a crystalline, storable precursor that can be transformed into PBG and its derivatives . Additionally, stereochemical studies have been conducted to understand the biosynthesis of the vinyl groups of protoporphyrin-IX, with short synthesis routes being developed for PBG .

Molecular Structure Analysis

The molecular structure of PBGS, which catalyzes the formation of PBG, has been elucidated through crystallization and X-ray investigation. For instance, the structure of PBGS from Escherichia coli has been determined, revealing an orthorhombic crystal structure that allows for high-resolution structure analysis . Furthermore, the structure of PBGS from Pseudomonas aeruginosa in complex with 5-fluorolevulinic acid suggests a double Schiff base mechanism, with two distinct binding sites for ALA and the presence of a monovalent cation that may enhance enzymatic activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PBG by PBGS have been studied extensively. NMR studies have provided insights into the reaction mechanism, including the formation of a Schiff base intermediate and the enzyme-bound product PBG . The reaction mechanism is believed to involve two covalent Schiff base linkages between active site lysine residues and the substrate molecules, with the reaction stalling at a covalently bound almost-product intermediate . The stereochemistry of the reaction has also been explored, with studies showing that hydroxymethylbilane synthase (PBG deaminase) acts on PBG with overall retention of configuration .

Physical and Chemical Properties Analysis

The physical and chemical properties of PBG and its intermediates have been characterized through various analytical techniques. For example, NMR spectroscopy has been used to study the enzyme-bound product and intermediates, revealing details about the local environment, chemical shifts, and proton exchange rates . The crystallization of PBGS has provided information on the stability and diffraction properties of the enzyme, which are crucial for understanding its function and interaction with substrates .

Scientific Research Applications

Porphobilinogen in Tetrapyrrole Biosynthesis

Porphobilinogen synthase (PBGS) is a key enzyme in the biosynthesis of tetrapyrroles such as chlorophyll and porphyrin, essential for life. PBGS showcases significant conservation across different organisms, yet exhibits diversity in its use of divalent cations for catalytic and regulatory purposes. The recent elucidation of the crystal structures of several PBGS proteins has facilitated a deeper understanding of their metal usage, challenging prevailing assumptions about evolutionary shifts between zinc (Zn(II)) and magnesium (Mg(II)) and suggesting the potential existence of up to four specific divalent metal ion-binding sites within these enzymes (Jaffe, 2000).

Porphobilinogen in Natural Porphyrin Macrocycle Formation

Porphobilinogen deaminase is pivotal in the natural biosynthesis of the porphyrin macrocycle, a fundamental structure in various biological molecules. Research indicates that the enzyme builds an unrearranged hydroxymethylbilane system, but doesn't catalyze its cyclization into uro'gen-I. Instead, it's suggested that the enzyme works in tandem with cosynthetase, possibly in close physical association, to sequentially assemble the tetrapyrrole macrocycle starting from ring A and progressing to ring D (Battersby et al., 1979).

Porphobilinogen in Acute Porphyria Symptoms

Porphobilinogen, along with delta-aminolevulinic acid, plays a significant role in the manifestation of acute porphyria symptoms, primarily neuropathic pain. Although the exact mechanisms are still under investigation, there's compelling evidence suggesting that delta-aminolevulinic acid is the primary culprit behind the pain experienced in acute porphyrias. The therapeutic use of hemin, which inhibits hepatic delta-aminolevulinic acid synthase-1 and thus reduces delta-aminolevulinic acid formation, has been effective in alleviating symptoms. This highlights the importance of understanding the dynamics of porphobilinogen and related compounds in the clinical management of acute porphyria (Bissell et al., 2015).

Porphobilinogen in Diagnostic and Quality Control

Porphobilinogen is a critical biomarker in the diagnosis and monitoring of acute hepatic porphyrias. Accurate measurement of urinary porphobilinogen, along with other porphyrins and their precursors, is essential for diagnosing, managing, and understanding the pathology of porphyria. Studies evaluating quality control schemes for measuring urinary porphobilinogen have highlighted the need for more reliable and standardized methods, given the high variability and potential inaccuracies in current methodologies, especially in patients with low-grade porphyria (Zuijderhoudt et al., 2003).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Phylogenetic variation in PBGS multimerization equilibria provides insight into how Nature has harnessed oligomeric variation in the control of protein function. The dynamic multimerization of PBGS revealed the morpheein mechanism for allostery, a structural basis for inborn errors of metabolism, a quaternary structure focus for drug discovery and/or drug side effects, and a pathway toward new antibiotics or herbicides .

properties

IUPAC Name

3-[5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c11-4-8-7(3-10(15)16)6(5-12-8)1-2-9(13)14/h5,12H,1-4,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHWIQZFGQKFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N1)CN)CC(=O)O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060070
Record name Porphobilinogen
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Porphobilinogen
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Product Name

Porphobilinogen

CAS RN

487-90-1
Record name Porphobilinogen
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Record name Porphobilinogen
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Record name Porphobilinogen
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Record name 1H-Pyrrole-3-propanoic acid, 5-(aminomethyl)-4-(carboxymethyl)-
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Record name Porphobilinogen
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Record name 5-(aminomethyl)-4-(carboxymethyl)-1H-pyrrole-3-propionic acid
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Record name PORPHOBILINOGEN
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Record name Porphobilinogen
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URL http://www.hmdb.ca/metabolites/HMDB0000245
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27,700
Citations
GH Cookson, C Rimington - Biochemical Journal, 1954 - ncbi.nlm.nih.gov
4-5 with acetic acid. Mercuric acetate (15%, w/v) solution was added until all porphobilinogen was precipitated (negative Ehrlich reaction of the supernatant); the precipitate was …
Number of citations: 259 www.ncbi.nlm.nih.gov
PE Brockman, CH Gray - Biochemical Journal, 1953 - ncbi.nlm.nih.gov
MATERIALS AND METHODS Porphobilingen 8olution. Porphyria urines containing 5-10 units of porphobilinogen/ml. were chromatographed five times through alumina by the method …
Number of citations: 27 www.ncbi.nlm.nih.gov
EK Jaffe - Accounts of chemical research, 2016 - ACS Publications
Conspectus Porphobilinogen synthase (PBGS), also known as 5-aminolevulinate dehydratase, is an essential enzyme in the biosynthesis of all tetrapyrroles, which function in …
Number of citations: 40 pubs.acs.org
EK Jaffe - Journal of Bioenergetics and Biomembranes, 1995 - Springer
… Porphobilinogen is the monopyrrole precursor of all biological tetrapyrroles. The biosynthesis of porphobilinogen … is carried out by the enzyme porphobilinogen synthase (PBGS), also …
Number of citations: 187 link.springer.com
EK Jaffe - Acta Crystallographica Section D: Biological …, 2000 - scripts.iucr.org
… porphobilinogen in a reaction catalyzed by the metalloenzyme porphobilinogen synthase (… whose fate is the propionyl-containing half of porphobilinogen (P-side ALA, shown in …
Number of citations: 141 scripts.iucr.org
R Kauppinen, S Mustajoki, H Pihlaja… - Human Molecular …, 1995 - academic.oup.com
The sensitivity of single-strand conformation polymorphism (SSCP) analysis for the detection of mutations in the porphobilinogen deaminase (PBGD) gene among Finnish patients with …
Number of citations: 126 academic.oup.com
J Lupberger, KA Kreuzer, G Baskaynak… - Molecular and cellular …, 2002 - Elsevier
Quantitation of target mRNAs using the reverse-transcription polymerase chain reaction found a widespread field of application in diverse biomedical diagnostic assays. However, the …
Number of citations: 163 www.sciencedirect.com
FTG Prunty - Biochemical Journal, 1945 - ncbi.nlm.nih.gov
… on the reaction between porphobilinogen solutions and p-dimethyl… Since porphobilinogen has been put forward as a precursor … of porphobilinogen in the liver was thought to be of value. …
Number of citations: 37 www.ncbi.nlm.nih.gov
K Miyagi, R Cardinal, I Bossenmaier… - The Journal of …, 1971 - translationalres.com
Methods are described for quantitative determination of serum PBG and ALA, and for hepatic PBG-D activity. The former method has been applied in cases of porphyria of various types, …
Number of citations: 121 www.translationalres.com
D Mauzerall - Journal of the American Chemical Society, 1960 - ACS Publications
… formaldehyde under conditions that caused porphobilinogen tocondense to uroporphyrin.14·15 The condensation of formaldehyde with porphobilinogen is fairly rapid in neutral solution…
Number of citations: 129 pubs.acs.org

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